

Spectroscopic Profile of Dibutyl Sulphoxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Dibutyl sulphoxide*

Cat. No.: *B1346571*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Dibutyl Sulphoxide** (DBSO), a versatile organosulfur compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Dibutyl Sulphoxide**.

Table 1: NMR Spectroscopic Data

Nucleus	Solvent	Data Reference
^1H NMR	Not specified	A spectrum is available in the electronic supplementary information from a 2011 article in Organic & Biomolecular Chemistry.
^{13}C NMR	Not specified	A spectrum is available in the electronic supplementary information from a 2011 article in Organic & Biomolecular Chemistry. [1]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Observed Frequency (cm^{-1})	Reference
S=O Stretch	~1044	[1] [2]

Table 3: Mass Spectrometry (MS) Data

Technique	Parameter	Observed Value (m/z)	Reference
Low-Resolution Mass Spectrometry (LRMS)	$[\text{M}+\text{H}]^+$	163	[1]
Gas Chromatography-Mass Spectrometry (GC-MS)	Top 3 Peaks	29, 41, 57	[3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **Dibutyl Sulphoxide**.

Materials:

- **Dibutyl Sulphoxide** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- 5 mm NMR tubes
- Pipettes
- Glass wool

Procedure:

- Sample Preparation:
 - Dissolve 5-25 mg of **Dibutyl Sulphoxide** in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ^{13}C NMR, a more concentrated solution (50-100 mg) may be required.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
 - Ensure the liquid height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample into the NMR magnet.
- Data Acquisition:
 - Lock onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Tune the probe for the desired nucleus (^1H or ^{13}C).
- Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width).
- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectrum to obtain a flat baseline.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat **Dibutyl Sulphoxide**.

Materials:

- **Dibutyl Sulphoxide** sample (liquid, as its melting point is 31-34°C)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)
- Pipette
- Cleaning solvent (e.g., isopropanol or acetone)
- Lens tissue

Procedure (using ATR):

- Background Scan:
 - Ensure the ATR crystal is clean and dry.
 - Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
- Sample Application:
 - Place a small drop of liquid **Dibutyl Sulphoxide** directly onto the ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning:
 - Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Procedure (using salt plates for a thin film):

- Background Scan:
 - Place the empty salt plate holder in the spectrometer and run a background scan.
- Sample Preparation:
 - Place one or two drops of liquid **Dibutyl Sulphoxide** onto one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder and acquire the spectrum.
- Cleaning:

- Disassemble the salt plates and clean them immediately with a suitable dry solvent. Store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **Dibutyl Sulphoxide**.

Materials:

- **Dibutyl Sulphoxide** sample
- A suitable volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **Dibutyl Sulphoxide** (typically in the micromolar to picomolar concentration range) in a suitable solvent. The solvent should be compatible with the ESI source.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature.
 - Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum. For enhanced accuracy, data can be acquired in both positive and negative ion modes. To observe the $[\text{M}+\text{H}]^+$ ion, a small amount of acid (e.g., formic

acid) can be added to the sample solution.

- Data Analysis:
 - Identify the molecular ion peak (e.g., $[M+H]^+$ or $[M+Na]^+$) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern, if any, to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Dibutyl Sulphoxide**.

Caption: Workflow for Spectroscopic Analysis of **Dibutyl Sulphoxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DI-N-BUTYL SULFOXIDE(2168-93-6) 1H NMR [m.chemicalbook.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Dibutyl Sulphoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346571#spectroscopic-data-of-dibutyl-sulphoxide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1346571#spectroscopic-data-of-dibutyl-sulphoxide-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com